N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide
Description
Properties
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2S/c1-2-3-4-13-20-21-16(24-13)19-14(22)15-18-9-12(23-15)10-5-7-11(17)8-6-10/h5-9H,2-4H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKWSRPFRXTTLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide” typically involves multi-step reactions starting from readily available precursors. The general synthetic route may include:
Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving thiosemicarbazide and appropriate carboxylic acids or their derivatives.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving α-haloketones and amides.
Coupling of the Rings: The thiadiazole and oxazole rings can be coupled through amide bond formation using reagents such as carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency.
Chemical Reactions Analysis
Key Reagents and Conditions
- Starting Materials : The synthesis typically begins with 5-butyl-1,3,4-thiadiazole and 4-fluorophenyl derivatives.
- Reagents : Common reagents include phosphoryl chloride (POCl₃), Lawesson's reagent for thiadiazole formation, and coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxide hexafluorophosphate).
Reaction Schemes
The following reaction schemes summarize the synthetic pathways:
-
Formation of Thiadiazole :
- The reaction of butylic hydrazine with carbon disulfide followed by cyclization leads to the formation of 5-butyl-1,3,4-thiadiazole.
-
Oxazole Formation :
- The condensation of the thiadiazole with an appropriate carboxylic acid derivative in the presence of dehydrating agents (e.g., POCl₃) results in the formation of the oxazole ring.
-
Amidation :
- Finally, coupling the oxazole derivative with an amine or amide leads to the desired carboxamide structure.
Hydrolysis Reactions
N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Substitution Reactions
This compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atom on the phenyl ring. For example:Where Nu represents a nucleophile such as an amine or alcohol.
Antimicrobial Activity
Research indicates that thiadiazole and oxazole derivatives possess antimicrobial properties. The incorporation of these moieties into a single compound may enhance activity against various pathogens.
Anticancer Potential
Studies have shown that compounds featuring both thiadiazole and oxazole rings can exhibit cytotoxic effects against cancer cell lines.
Table 3: Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against bacteria | |
| Anticancer | Cytotoxicity in cancer cells |
Scientific Research Applications
Chemistry
In chemistry, “N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may exhibit various biological activities such as antimicrobial, antifungal, or anticancer properties. It can be used in the development of new pharmaceuticals or as a tool for studying biological processes.
Medicine
In medicine, “this compound” may be investigated for its potential therapeutic effects. This includes its use as a lead compound for drug development or as a diagnostic agent.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as polymers, coatings, or sensors. Its unique chemical structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of “N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound’s structural analogs primarily differ in substituents on the thiadiazole and oxazole rings, as well as linker groups. Key comparisons include:
*Calculated based on molecular formula.
Key Observations :
- Bioactivity Trends: Thiadiazole-carboxamide derivatives with halogenated aryl groups (e.g., 4-fluorophenyl) often exhibit anticancer or antimicrobial activity.
Biological Activity
N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and agriculture.
- IUPAC Name : this compound
- Molecular Formula : C16H15FN4O2S
- Molecular Weight : 346.4 g/mol
Biological Activities
The biological activities of this compound are primarily attributed to its structural components, which include a thiadiazole and oxazole moiety. These functional groups are known for their significant pharmacological effects.
1. Anticancer Activity
Research indicates that compounds containing oxazole and thiadiazole derivatives exhibit potent anticancer properties. For instance, derivatives have shown inhibitory effects against various cancer cell lines. A study reported that related compounds displayed moderate activity with mean IC50 values around 92.4 µM against multiple cancer cell lines including colon and lung adenocarcinomas .
2. Antibacterial and Antifungal Properties
This compound has demonstrated antibacterial effects against several pathogenic bacteria. In vitro studies have shown effective inhibition against strains like Staphylococcus aureus and Escherichia coli with varying degrees of efficacy . Additionally, the compound has shown antifungal activity against Rhizoctonia solani, indicating its potential as an agricultural fungicide .
3. Anti-inflammatory Effects
The compound's anti-inflammatory properties are also noteworthy. It has been suggested that thiadiazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2, which are pivotal in inflammatory processes .
The precise mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is believed that the interaction with specific enzyme targets such as histone deacetylases (HDAC) and carbonic anhydrases (CA) plays a crucial role in its anticancer and anti-inflammatory activities .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of various oxazole derivatives including the target compound against human cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation with IC50 values ranging from 70 to 100 µM across different cell lines .
Case Study 2: Agricultural Applications
In agricultural settings, the compound was tested for its efficacy as a pesticide. It exhibited strong antibacterial activity against Xanthomonas oryzae, a pathogen affecting rice crops. The EC50 values were reported to be significantly lower than those of traditional pesticides like bismerthiazol .
Data Tables
| Activity Type | Target Organism/Cell Line | IC50/EC50 Value (µM) |
|---|---|---|
| Anticancer | Human Colon Adenocarcinoma | ~92.4 |
| Antibacterial | Staphylococcus aureus | Varies |
| Antifungal | Rhizoctonia solani | Moderate |
| Agricultural Bacteria | Xanthomonas oryzae | 19.44 - 36.25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
